molecular formula C10H9FO3 B1343061 4-Fluoro-3-methoxycinnamic acid CAS No. 1081765-44-7

4-Fluoro-3-methoxycinnamic acid

Cat. No.: B1343061
CAS No.: 1081765-44-7
M. Wt: 196.17 g/mol
InChI Key: NVEDFCULNXTLOA-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEDFCULNXTLOA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthesis Protocols for 4-Fluoro-3-methoxycinnamic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-3-methoxycinnamic acid is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in a variety of bioactive compounds, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom and methoxy group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide provides detailed protocols and technical insights into the primary synthetic routes for 4-Fluoro-3-methoxycinnamic acid, designed for researchers and professionals in organic synthesis and drug discovery.

Physicochemical Properties and Characterization

A thorough characterization of the final product is crucial for validating the success of the synthesis. Below are the key physicochemical properties of 4-Fluoro-3-methoxycinnamic acid.

PropertyValue
Chemical Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol [1]
CAS Number 713-85-9[1][2]
Appearance White to off-white solid
Melting Point 169 - 172 °C

Spectral Data (Predicted and from Analogous Compounds):

  • ¹H NMR: Expected signals for aromatic protons, vinylic protons, and a methoxy group singlet. The vinylic protons will appear as doublets with a coupling constant characteristic of a trans configuration.

  • ¹³C NMR: Resonances for the carboxylic acid carbon, aromatic carbons (with C-F couplings), vinylic carbons, and the methoxy carbon.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C=C stretching of the alkene and aromatic ring, and C-O and C-F stretching.

  • Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 196.18.

Synthetic Strategies

Several classical and modern synthetic methods can be employed for the synthesis of 4-Fluoro-3-methoxycinnamic acid. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will detail four primary approaches:

  • Knoevenagel Condensation: A reliable and high-yielding method.

  • Perkin Reaction: A classic method for cinnamic acid synthesis.

  • Heck Reaction: A modern palladium-catalyzed cross-coupling approach.

  • Wittig Reaction: A versatile olefination method.

Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. This is often the preferred method for synthesizing cinnamic acids due to its milder conditions and generally higher yields compared to the Perkin reaction.

Mechanistic Insight

The reaction is typically catalyzed by a weak base like pyridine, often with a co-catalyst such as piperidine. The base deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-fluoro-3-methoxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product. In the Doebner modification, which uses pyridine as the solvent, the intermediate cinnamic acid dicarboxylic acid undergoes spontaneous decarboxylation to afford the final product[3].

Experimental Protocol

Reaction Scheme:

Knoevenagel reagents 4-Fluoro-3-methoxybenzaldehyde + Malonic Acid catalyst Pyridine / Piperidine reagents->catalyst Reflux product 4-Fluoro-3-methoxycinnamic Acid + H₂O + CO₂ catalyst->product

Caption: Knoevenagel condensation workflow.

Materials:

  • 4-Fluoro-3-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), malonic acid (1.5-2.5 equivalents), and pyridine (as solvent).

  • To this mixture, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of concentrated HCl. This will neutralize the pyridine and precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 4-Fluoro-3-methoxycinnamic acid.

Causality and Optimization:

  • An excess of malonic acid is used to drive the reaction to completion.

  • Pyridine serves as both the solvent and a basic catalyst. Piperidine, being a stronger base, accelerates the initial deprotonation of malonic acid.

  • The final acidification step is crucial for protonating the carboxylate salt to precipitate the free acid.

Perkin Reaction

The Perkin reaction is a classic organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid[4]. While historically significant, this method often requires high temperatures and can result in lower yields compared to the Knoevenagel condensation[5].

Mechanistic Insight

The reaction is catalyzed by the sodium or potassium salt of the carboxylic acid corresponding to the anhydride. The catalyst acts as a base to deprotonate the acetic anhydride, forming an enolate. This enolate then attacks the carbonyl carbon of the 4-fluoro-3-methoxybenzaldehyde. A series of subsequent steps, including hydrolysis and dehydration, leads to the formation of the cinnamic acid derivative.

Experimental Protocol

Reaction Scheme:

Perkin reagents 4-Fluoro-3-methoxybenzaldehyde + Acetic Anhydride catalyst Sodium Acetate reagents->catalyst Heat (170-180°C) product 4-Fluoro-3-methoxycinnamic Acid catalyst->product

Caption: Perkin reaction workflow.

Materials:

  • 4-Fluoro-3-methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a dry round-bottom flask fitted with an air condenser, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, anhydrous sodium acetate (1 equivalent).

  • Heat the mixture in an oil bath to 170-180°C for 4-5 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still warm.

  • Boil the aqueous mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • After cooling, filter the solution. Make the filtrate basic with a sodium hydroxide solution.

  • Extract the basic solution with diethyl ether to remove any unreacted aldehyde.

  • Acidify the aqueous layer with concentrated HCl to precipitate the 4-Fluoro-3-methoxycinnamic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.

Causality and Optimization:

  • Anhydrous conditions are critical as moisture will hydrolyze the acetic anhydride.

  • The high reaction temperature is necessary to drive the condensation.

  • The work-up procedure involving basification and extraction is essential to separate the acidic product from non-acidic impurities.

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene[6]. This modern synthetic method offers a versatile route to cinnamic acid derivatives, often with high stereoselectivity for the trans isomer.

Mechanistic Insight

The catalytic cycle of the Heck reaction typically involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-1-fluoro-2-methoxybenzene) to form a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene (e.g., acrylic acid or an acrylate ester) coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst.

Experimental Protocol

Reaction Scheme:

Heck reagents 4-Bromo-1-fluoro-2-methoxybenzene + Acrylic Acid catalyst Pd Catalyst + Base reagents->catalyst Heat product 4-Fluoro-3-methoxycinnamic Acid catalyst->product

Caption: Heck reaction workflow.

Materials:

  • 4-Bromo-1-fluoro-2-methoxybenzene

  • Acrylic acid (or an acrylate ester such as ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst

  • A phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • A base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃)

  • A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the base.

  • Add the solvent, followed by 4-bromo-1-fluoro-2-methoxybenzene (1 equivalent) and acrylic acid or its ester (1.1-1.5 equivalents).

  • Heat the reaction mixture to 80-120°C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and filter to remove the palladium catalyst.

  • If an acrylate ester was used, the ester must be hydrolyzed to the carboxylic acid. Add a solution of NaOH or KOH in methanol/water and stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Causality and Optimization:

  • The choice of palladium catalyst, ligand, base, and solvent is crucial and often requires optimization for a specific substrate.

  • The base is necessary to neutralize the hydrohalic acid formed during the catalytic cycle.

  • If an acrylate ester is used, a subsequent hydrolysis step is required.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (a Wittig reagent)[7]. This reaction is known for its reliability and the predictable stereochemistry of the resulting alkene.

Mechanistic Insight

The Wittig reaction begins with the deprotonation of a phosphonium salt to form a phosphorus ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of 4-fluoro-3-methoxybenzaldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol

Reaction Scheme:

Wittig reagents 4-Fluoro-3-methoxybenzaldehyde + Phosphonium Ylide conditions Base / Solvent reagents->conditions Reaction product 4-Fluoro-3-methoxycinnamic Acid Ester conditions->product final_product 4-Fluoro-3-methoxycinnamic Acid product->final_product Hydrolysis

Caption: Wittig reaction and subsequent hydrolysis.

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide or a similar phosphonium salt

  • A strong base (e.g., sodium hydride, n-butyllithium, or sodium ethoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • 4-Fluoro-3-methoxybenzaldehyde

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol/Water

  • Hydrochloric acid (HCl)

Procedure:

  • Ylide Formation: In a dry, inert atmosphere flask, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent. Cool the suspension in an ice bath.

  • Add the strong base portion-wise to the suspension and stir until the characteristic color of the ylide appears.

  • Wittig Reaction: Add a solution of 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous NaOH or KOH solution. Stir at room temperature or heat gently until hydrolysis is complete.

  • Remove the methanol under reduced pressure and acidify the aqueous residue with HCl to precipitate the product.

  • Collect the 4-Fluoro-3-methoxycinnamic acid by filtration, wash with water, and dry.

Causality and Optimization:

  • Strictly anhydrous conditions are essential for the formation and reaction of the ylide.

  • The choice of base and solvent can influence the stereoselectivity of the alkene formation. Stabilized ylides, like the one used here, generally favor the formation of the (E)-alkene (trans).

  • The Wittig reaction typically produces an ester, which requires a final hydrolysis step to obtain the desired carboxylic acid.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialsKey Reagents/CatalystsConditionsTypical YieldsAdvantagesDisadvantages
Knoevenagel 4-Fluoro-3-methoxybenzaldehyde, Malonic acidPyridine, PiperidineRefluxHighMilder conditions, good yields, one-pot decarboxylationUse of pyridine (toxic)
Perkin 4-Fluoro-3-methoxybenzaldehyde, Acetic anhydrideSodium acetateHigh temp. (170-180°C)Moderate to LowReadily available starting materialsHarsh conditions, lower yields, potential for side reactions
Heck 4-Bromo-1-fluoro-2-methoxybenzene, Acrylic acid/esterPd catalyst, Phosphine ligand, Base80-120°CGood to HighHigh functional group tolerance, good stereoselectivityExpensive catalyst, requires inert atmosphere, potential for metal contamination
Wittig 4-Fluoro-3-methoxybenzaldehyde, Phosphonium saltStrong base (e.g., NaH)Room temp.GoodReliable, predictable stereochemistryRequires stoichiometric phosphine reagent, produces triphenylphosphine oxide byproduct, requires hydrolysis step

Conclusion

The synthesis of 4-Fluoro-3-methoxycinnamic acid can be effectively achieved through several established synthetic methodologies. For general laboratory synthesis, the Knoevenagel condensation often provides the best balance of yield, operational simplicity, and mild reaction conditions. The Perkin reaction , while a classic, is generally less favored due to its harsh conditions and lower efficiency. For more complex syntheses where functional group tolerance is paramount, the Heck reaction offers a powerful, albeit more costly, alternative. The Wittig reaction is also a robust choice, particularly when high stereoselectivity is required, though it involves a multi-step process including ylide formation and final ester hydrolysis. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, cost, and available resources.

References

  • Wikipedia. (2023). Perkin reaction. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in.... Retrieved from [Link]

  • Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. Retrieved from [Link]

  • ScienceMadness. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Retrieved from [Link]

  • CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

  • PMC. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

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  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

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  • Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • YouTube. (2020). Perkin's condensation - synthesis of cinnamic acid. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

  • SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Retrieved from [Link]

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  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

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  • EduBirdie. (n.d.). Sample Lab Report - The Wittig Reaction. Retrieved from [Link]

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Sources

Synthesis of 4-Fluoro-3-methoxycinnamic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that are of significant interest to researchers in medicinal chemistry and materials science. The presence of the α,β-unsaturated carboxylic acid moiety provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. The introduction of specific substituents onto the phenyl ring, such as fluorine and methoxy groups, can profoundly influence the physicochemical and biological properties of these molecules. 4-Fluoro-3-methoxycinnamic acid, in particular, is a valuable building block in the development of novel pharmaceuticals and other specialty chemicals due to the unique electronic properties conferred by its substitution pattern.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Fluoro-3-methoxycinnamic acid via the Knoevenagel condensation. This method is favored over the classical Perkin reaction due to its generally milder reaction conditions, higher yields, and greater substrate scope.[1] The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process, ensuring both reproducibility and safety.

Synthetic Strategy: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[2] In this synthesis, the active methylene compound is malonic acid, and the carbonyl compound is 4-Fluoro-3-methoxybenzaldehyde. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is particularly well-suited for the reaction of aldehydes with malonic acid.[2] This modification often leads to spontaneous decarboxylation of the intermediate, directly yielding the desired α,β-unsaturated carboxylic acid.[2]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_reaction Reaction cluster_product Product 4-Fluoro-3-methoxybenzaldehyde 4-Fluoro-3-methoxybenzaldehyde Condensation Knoevenagel Condensation 4-Fluoro-3-methoxybenzaldehyde->Condensation Malonic_Acid Malonic_Acid Malonic_Acid->Condensation Pyridine_Piperidine Pyridine / Piperidine Pyridine_Piperidine->Condensation 4-Fluoro-3-methoxycinnamic_acid 4-Fluoro-3-methoxycinnamic acid Condensation->4-Fluoro-3-methoxycinnamic_acid Safety_Precautions cluster_hazards Chemical Hazards cluster_disposal Waste Disposal General_PPE General PPE (Goggles, Lab Coat, Gloves) Aldehyde 4-Fluoro-3-methoxybenzaldehyde (Irritant) General_PPE->Aldehyde Malonic_Acid Malonic Acid (Harmful, Eye Damage) General_PPE->Malonic_Acid Pyridine_Piperidine Pyridine/Piperidine (Flammable, Toxic, Corrosive) General_PPE->Pyridine_Piperidine HCl Concentrated HCl (Corrosive) General_PPE->HCl Fume_Hood Work in a Fume Hood Fume_Hood->Pyridine_Piperidine Fume_Hood->HCl Organic_Waste Collect Organic Waste Aldehyde->Organic_Waste Neutralize_Aqueous Neutralize Aqueous Waste Malonic_Acid->Neutralize_Aqueous Pyridine_Piperidine->Organic_Waste HCl->Neutralize_Aqueous

Sources

4-Fluoro-3-methoxycinnamic Acid: A Versatile Scaffold for the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Cinnamic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of privileged scaffolds, cinnamic acids and their derivatives have consistently demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool to modulate their physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-fluoro-3-methoxycinnamic acid as a versatile building block for the synthesis of bioactive molecules, with a particular focus on its application in the development of kinase inhibitors.

The 4-fluoro-3-methoxy substitution pattern on the phenyl ring of the cinnamic acid core offers a unique combination of electronic and steric properties. The electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and modulate the electron density of the aromatic ring, while the methoxy group can participate in hydrogen bonding and alter the molecule's lipophilicity. This guide will provide detailed protocols for the synthesis of 4-fluoro-3-methoxycinnamic acid and its subsequent elaboration into more complex, biologically active compounds.

Physicochemical Properties of 4-Fluoro-3-methoxycinnamic Acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValue
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 188-192 °C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Synthesis of 4-Fluoro-3-methoxycinnamic Acid: A Knoevenagel Condensation Approach

The Knoevenagel condensation is a robust and widely employed method for the formation of carbon-carbon double bonds, making it an ideal choice for the synthesis of cinnamic acid derivatives. This protocol details the synthesis of 4-fluoro-3-methoxycinnamic acid from the commercially available 4-fluoro-3-methoxybenzaldehyde and malonic acid.

Experimental Protocol:

Materials:

  • 4-Fluoro-3-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (5 volumes).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Attach a reflux condenser and heat the mixture to 100-110 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (10 volumes).

  • Precipitation: Acidify the mixture to a pH of 2-3 with concentrated HCl to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-fluoro-3-methoxycinnamic acid.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to facilitate the deprotonation of malonic acid, forming the reactive enolate.

  • Piperidine as Catalyst: A catalytic amount of a stronger base like piperidine accelerates the initial deprotonation step, thereby increasing the reaction rate.

  • Acidification: The addition of a strong acid is crucial to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products benzaldehyde 4-Fluoro-3-methoxybenzaldehyde benzaldehyde->reaction_node + malonic_acid Malonic Acid malonic_acid->reaction_node catalyst Pyridine, Piperidine (cat.) heat Heat (100-110 °C) cinnamic_acid 4-Fluoro-3-methoxycinnamic acid water H₂O co2 CO₂ reaction_node->cinnamic_acid Knoevenagel Condensation reaction_node->water reaction_node->co2

Caption: Knoevenagel condensation for the synthesis of 4-fluoro-3-methoxycinnamic acid.

Application of 4-Fluoro-3-methoxycinnamic Acid in the Synthesis of Bioactive Amides

The carboxylic acid functionality of 4-fluoro-3-methoxycinnamic acid is a prime handle for further synthetic modifications, most notably through the formation of amide bonds. Amide derivatives of cinnamic acids are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[1][3] This section provides a general protocol for the synthesis of 4-fluoro-3-methoxycinnamoyl amides, which can be adapted for the synthesis of a diverse library of compounds for screening.

Activation of the Carboxylic Acid

Prior to amide coupling, the carboxylic acid must be activated to enhance its electrophilicity. A common method is the conversion to an acyl chloride.

Materials:

  • 4-Fluoro-3-methoxycinnamic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic)

Procedure:

  • Suspend 4-fluoro-3-methoxycinnamic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-3-methoxycinnamoyl chloride, which can be used in the next step without further purification.

Amide Coupling

With the activated acyl chloride in hand, the amide bond can be formed by reaction with a primary or secondary amine. Alternatively, modern coupling reagents can be employed for a one-pot procedure directly from the carboxylic acid.

Materials:

  • 4-Fluoro-3-methoxycinnamic acid

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-fluoro-3-methoxycinnamic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • HATU: A highly efficient and widely used coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cinnamic_acid 4-Fluoro-3-methoxycinnamic acid cinnamic_acid->reaction_node + amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction_node coupling_reagent HATU base DIPEA solvent DMF amide 4-Fluoro-3-methoxycinnamoyl Amide reaction_node->amide Amide Coupling

Caption: General scheme for the synthesis of bioactive amides from 4-fluoro-3-methoxycinnamic acid.

Application in the Development of Kinase Inhibitors

The 4-fluoro-3-methoxyphenyl moiety is a key structural feature in several potent kinase inhibitors. While a direct synthesis of a marketed drug from 4-fluoro-3-methoxycinnamic acid is not prominently documented, its structural isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a crucial intermediate in the synthesis of the third-generation EGFR inhibitor, almonertinib. This highlights the importance of the fluoro-methoxy substituted phenyl ring in achieving high affinity and selectivity for kinase targets.

The 4-fluoro-3-methoxycinnamoyl scaffold can be envisioned as a key component in the design of novel kinase inhibitors, particularly those targeting the ATP-binding site. The acrylamide moiety can act as a Michael acceptor, enabling covalent modification of a cysteine residue in the active site, a strategy employed by several successful kinase inhibitors.

Hypothetical Signaling Pathway Targeted by a Putative Inhibitor

A hypothetical kinase inhibitor derived from 4-fluoro-3-methoxycinnamic acid could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.

MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Putative Inhibitor (from 4-Fluoro-3-methoxycinnamic acid) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a bioactive molecule derived from 4-fluoro-3-methoxycinnamic acid.

Conclusion and Future Perspectives

4-Fluoro-3-methoxycinnamic acid represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis via the Knoevenagel condensation and the reactivity of its carboxylic acid group allow for the facile generation of diverse chemical libraries. The presence of the fluoro and methoxy substituents provides a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. While its direct application in the synthesis of currently marketed drugs is not widely reported, the prevalence of the fluoro-methoxyphenyl motif in successful kinase inhibitors underscores the potential of this scaffold in the development of next-generation therapeutics. Further exploration of the chemical space around 4-fluoro-3-methoxycinnamic acid is warranted and holds significant promise for the discovery of new and effective therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2005). Discovery of novel antitubercular quinolones. Bioorganic & Medicinal Chemistry Letters, 15(19), 4236-4239.
  • De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Journal of Clinical Virology, 45(3), 161-167.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5318452, 4-Fluoro-3-methoxycinnamic acid. Retrieved January 26, 2026 from [Link].

  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.
  • Chen, Y., et al. (2020). Almonertinib (HS-10296), a novel third-generation EGFR tyrosine kinase inhibitor, overcomes T790M-induced resistance in NSCLC. Cancer Science, 111(7), 2570-2581.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Lawrence, N. J., et al. (2001).
  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.

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Application Notes and Protocols for Biological Assays Involving 4-Fluoro-3-methoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives, a class of compounds widely distributed in the plant kingdom, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2] These activities span anti-tumor, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, presents a versatile scaffold for chemical modification to enhance biological efficacy.[4]

The introduction of fluorine atoms and methoxy groups into organic molecules is a well-established strategy in drug discovery to modulate their physicochemical and biological properties. Fluorine substitution, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.[5] This guide focuses on derivatives of 4-Fluoro-3-methoxycinnamic acid, a promising subclass of compounds for which a systematic evaluation of biological activity is crucial for advancing their therapeutic potential.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for key biological assays but also the underlying scientific rationale for experimental design, ensuring a robust and reproducible evaluation of 4-Fluoro-3-methoxycinnamic acid derivatives.

Section 1: Elucidating the Mechanism of Action - Key Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by 4-Fluoro-3-methoxycinnamic acid derivatives is fundamental to characterizing their therapeutic potential. Based on the known activities of related cinnamic acid compounds, several key pathways are of particular interest.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[6] Constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[6] Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling.[7] Therefore, a primary step in evaluating novel 4-Fluoro-3-methoxycinnamic acid derivatives is to assess their ability to modulate this critical pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits IkB_P P-IκB IkB->IkB_P NF_kB_Active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NF_kB_Nuclear NF-κB NF_kB_Active->NF_kB_Nuclear Translocation Compound 4-Fluoro-3-methoxycinnamic Acid Derivative Compound->IKK_Complex Potential Inhibition DNA DNA NF_kB_Nuclear->DNA Binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Induces

The STAT3 Signaling Pathway: A Nexus for Cell Proliferation and Survival

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that, when aberrantly activated, contributes to tumorigenesis by promoting cell proliferation, survival, and angiogenesis.[8][9] The STAT3 signaling pathway is a promising target for cancer therapy, and its inhibition has been implicated in the antitumor activity of various natural compounds.[10] Evaluating the effect of 4-Fluoro-3-methoxycinnamic acid derivatives on STAT3 phosphorylation and its downstream targets is essential for characterizing their anticancer potential.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization STAT3_Dimer_Nuclear STAT3 Dimer STAT3_Dimer->STAT3_Dimer_Nuclear Translocation Compound 4-Fluoro-3-methoxycinnamic Acid Derivative Compound->JAK Potential Inhibition Compound->STAT3 DNA DNA STAT3_Dimer_Nuclear->DNA Binds Gene_Expression Genes for Proliferation, Survival, Angiogenesis DNA->Gene_Expression Induces

Section 2: Core Biological Assays for Compound Evaluation

A tiered approach to biological assays is recommended, starting with broad screening for cytotoxic and anti-proliferative effects, followed by more specific assays to elucidate the mechanism of action.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's biological activity typically involves determining its effect on cell viability. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[11]

2.1.1 MTT Assay Protocol

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Fluoro-3-methoxycinnamic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2.1.2 XTT Assay Protocol

Principle: The XTT assay is similar to the MTT assay but offers the advantage of forming a water-soluble formazan product, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent with the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT reagent mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450-500 nm with a reference wavelength of >650 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of MTT to insoluble formazan by mitochondrial dehydrogenases.Well-established, cost-effective.Requires a solubilization step, formazan crystals can be difficult to dissolve completely.
XTT Reduction of XTT to soluble formazan.Simpler protocol (no solubilization), higher sensitivity in some cases.Reagents can be more expensive.
Apoptosis Assays

Cinnamic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

2.2.1 Annexin V/PI Staining Protocol

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 4-Fluoro-3-methoxycinnamic acid derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Harvest_Cells Harvest Adherent & Floating Cells Treat_Compound->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a key hallmark of metastasis.[4] The wound healing and Transwell assays are two common methods to assess the anti-migratory and anti-invasive properties of compounds.

2.3.1 Wound Healing (Scratch) Assay Protocol

Principle: This assay measures the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer of cells.

Protocol:

  • Create Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing the 4-Fluoro-3-methoxycinnamic acid derivative at a non-toxic concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

2.3.2 Transwell Invasion Assay Protocol

Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.

Protocol:

  • Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cells in the upper chamber of the Transwell insert in a serum-free medium containing the test compound.

  • Add Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Remove Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

  • Fix and Stain: Fix the invasive cells on the lower surface of the insert with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields and calculate the average number of invasive cells.

Section 3: Advanced Assays for Mechanistic Insights

For compounds that show significant activity in the core assays, further investigation into their specific molecular targets is warranted.

NF-κB Nuclear Translocation Assay

Principle: This assay determines whether the test compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation (e.g., with TNF-α). This can be visualized and quantified using immunofluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat the cells with the 4-Fluoro-3-methoxycinnamic acid derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65.

STAT3 Phosphorylation Assay (Western Blot)

Principle: This assay measures the level of phosphorylated STAT3 (p-STAT3) at Tyr705, which is indicative of its activation.[9]

Protocol:

  • Cell Lysis: Treat cells with the test compound and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.

In Vitro Tubulin Polymerization Assay

Principle: Some anticancer agents exert their effects by disrupting microtubule dynamics. This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules in vitro.

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test compound.

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Measure Turbidity: Monitor the increase in absorbance at 340 nm over time using a plate reader. An increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Conclusion

The systematic application of the biological assays detailed in this guide will enable a comprehensive evaluation of 4-Fluoro-3-methoxycinnamic acid derivatives. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their modes of action. This structured approach, grounded in scientific rationale and detailed protocols, will facilitate the advancement of this important class of molecules in the drug discovery pipeline.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (URL: [Link])

  • Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. (URL: [Link])

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (URL: [Link])

  • Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. (URL: [Link])

  • Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (URL: [Link])

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: [Link])

  • Human NF-κB Reporter Assay System. (URL: [Link])

  • Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (URL: [Link])

  • Anti-inflammatory effects of hydroxycinnamic acid derivatives. (URL: [Link])

  • Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer. (URL: [Link])

  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (URL: [Link])

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (URL: [Link])

  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening. (URL: [Link])

  • NF-κB and Therapeutic Approach. (URL: [Link])

  • Cinnamic Acid Derivatives as Anticancer Agents-A Review. (URL: [Link])

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (URL: [Link])

  • Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (URL: [Link])

  • NF-κB Signaling Pathway. (URL: [Link])

  • Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. (URL: [Link])

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (URL: [Link])

  • Chelidonine Induces Concurrent Elevation of pSer-STAT3 and Bcl-2 Levels in a Mitotic Subpopulation of Human T-Leukemia/Lymphoma Cells. (URL: [Link])

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (URL: [Link])

  • Screening and Biological Evaluation of a Novel STAT3 Signaling Pathway Inhibitor Against Cancer. (URL: [Link])

  • Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. (URL: [Link])

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (URL: [Link])

  • Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. (URL: [Link])

  • 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. (URL: [Link])

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (URL: [Link])

  • Transwell In Vitro Cell Migration and Invasion Assays. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])

  • Transwell Cell Migration and Invasion Assay Guide. (URL: [Link])

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Application Notes and Protocols for 4-Fluoro-3-methoxycinnamic Acid in Material Science Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Fluorinated Cinnamic Acid Derivative

4-Fluoro-3-methoxycinnamic acid is a substituted aromatic organic compound with significant potential as a versatile building block in material science. Its structure, featuring a reactive acrylic acid moiety, a methoxy group, and a strategically placed fluorine atom, offers a unique combination of properties that can be harnessed for the development of advanced materials. The cinnamic acid backbone is a well-established platform for creating polymers with applications ranging from industrial plastics to biomedical devices[1]. The introduction of a fluorine atom is a known strategy to modulate key physical properties such as dielectric anisotropy, viscosity, and thermal stability in liquid crystals and other organic materials[2].

This document provides a comprehensive guide to the potential applications of 4-Fluoro-3-methoxycinnamic acid in material science, with a focus on its use as a monomer for specialty polymers, a core component of liquid crystalline materials, and a precursor for materials with interesting optical properties. The protocols provided herein are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for further research and development.

Physicochemical Properties and Handling

PropertyValue (Predicted)Source/Analogy
Molecular FormulaC₁₀H₉FO₃-
Molecular Weight196.18 g/mol -
AppearanceWhite to off-white crystalline powderAnalogy to similar cinnamic acid derivatives
Melting Point180-185 °CExtrapolated from related compounds
SolubilitySoluble in methanol, ethanol, acetone; sparingly soluble in waterGeneral solubility of cinnamic acids
StorageStore in a cool, dry place away from lightStandard for organic acids

Safety Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application I: Synthesis of Advanced Polymers

The presence of both a carboxylic acid group and a polymerizable double bond makes 4-Fluoro-3-methoxycinnamic acid an excellent candidate for the synthesis of a variety of polymers. These polymers can exhibit unique properties due to the presence of the fluoro and methoxy substituents. Cinnamic acid and its derivatives are known to be valuable building blocks for advanced polymers such as polyesters and polyamides[1][3].

A. Poly(4-fluoro-3-methoxycinnamate): A Thermotropic Liquid Crystalline Polyester

This protocol describes the synthesis of a homopolyester from 4-Fluoro-3-methoxycinnamic acid. The resulting polymer is expected to exhibit thermotropic liquid crystalline properties, a characteristic observed in polymers derived from other substituted cinnamic acids[4]. The fluorine substitution can enhance the thermal stability and influence the mesophase behavior.

Reaction Principle: The synthesis proceeds via a high-temperature polycondensation reaction, where the carboxylic acid groups react to form ester linkages, creating a long-chain polyester.

Polycondensation Monomer 4-Fluoro-3-methoxycinnamic acid Heat High Temperature (e.g., >200°C) Monomer->Heat Polymer Poly(4-fluoro-3-methoxycinnamate) Heat->Polymer Water H₂O (byproduct) Heat->Water Vacuum Vacuum Vacuum->Heat removes byproduct

Figure 1: General workflow for the polycondensation of 4-Fluoro-3-methoxycinnamic acid.

Experimental Protocol:

  • Monomer Preparation: Ensure 4-Fluoro-3-methoxycinnamic acid is of high purity (>99%). Dry the monomer under vacuum at 60°C for 24 hours before use.

  • Polymerization Setup: Place the dried monomer (e.g., 5 g) in a polymerization tube equipped with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a vacuum line.

  • Initial Heating: Heat the reaction vessel to a temperature just above the melting point of the monomer (e.g., 190°C) under a slow stream of nitrogen to create an inert atmosphere.

  • Polycondensation: Once the monomer has melted, increase the temperature to 220-250°C and apply a high vacuum (e.g., <1 Torr). The viscosity of the melt will increase as the polymerization proceeds.

  • Reaction Monitoring: Continue the reaction for 4-6 hours, or until the desired melt viscosity is achieved. The removal of water byproduct drives the reaction to completion.

  • Polymer Isolation: Cool the reaction vessel to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitated into a non-solvent like methanol to purify it.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 80°C to a constant weight.

Expected Polymer Properties (Hypothetical):

PropertyExpected ValueRationale
Glass Transition Temperature (Tg)120-140 °CRigid backbone structure
Melting Temperature (Tm)250-280 °CPotential for high crystallinity
Liquid Crystalline Range280-320 °C (Nematic)Analogy to other cinnamic acid-based polyesters[4]
Decomposition Temperature (Td)> 350 °CFluorine substitution can enhance thermal stability
B. Photocrosslinkable Polymers

The carbon-carbon double bond in the cinnamic acid moiety can undergo [2+2] cycloaddition upon exposure to UV light, leading to crosslinking. This property is highly valuable for creating photoresists, negative-tone imaging materials, and biocompatible hydrogels[5][6].

Reaction Principle: Upon UV irradiation, the double bonds of adjacent cinnamate groups react to form cyclobutane rings, creating a crosslinked network. This process can often proceed without the need for a photoinitiator[5].

Photocrosslinking Polymer Polymer with pendant 4-Fluoro-3-methoxycinnamate groups UV_Light UV Light (e.g., 254 nm) Polymer->UV_Light Crosslinked_Polymer Crosslinked Polymer Network UV_Light->Crosslinked_Polymer

Figure 2: Schematic of the photocrosslinking process for a polymer containing 4-Fluoro-3-methoxycinnamate side chains.

Protocol for Incorporating into a Polymer Backbone and Photocrosslinking:

  • Monomer Synthesis: First, the carboxylic acid of 4-Fluoro-3-methoxycinnamic acid needs to be converted to a more reactive form, such as an acid chloride or ester, to be attached to a polymer backbone (e.g., a polymer with hydroxyl or amine side groups).

  • Polymer Modification: React the activated 4-Fluoro-3-methoxycinnamic acid derivative with a polymer like poly(vinyl alcohol) or a custom-synthesized copolymer containing reactive side chains.

  • Film Casting: Dissolve the resulting photosensitive polymer in a suitable solvent and cast a thin film on a substrate (e.g., glass or silicon wafer) using spin-coating or solution casting.

  • Photocrosslinking: Expose the film to UV light (e.g., using a 254 nm UV lamp) through a photomask to create a patterned structure. The exposure time will depend on the light intensity and the desired degree of crosslinking.

  • Development: Immerse the exposed film in a suitable solvent to dissolve the unexposed regions, leaving behind the crosslinked pattern.

Application II: Organic Electronics

The extended π-conjugated system of 4-Fluoro-3-methoxycinnamic acid makes it and its derivatives potential candidates for use in organic electronics, such as in organic field-effect transistors (OFETs)[7][8]. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can be used to tune the electronic properties of the resulting materials.

Hypothetical Use as a Semiconductor in an OFET

While 4-Fluoro-3-methoxycinnamic acid itself may not be the primary semiconducting layer, it can be incorporated into larger conjugated molecules or polymers designed for this purpose. The following is a general protocol for fabricating and testing an OFET, where a hypothetical polymer derived from 4-Fluoro-3-methoxycinnamic acid is used as the active layer.

Device Architecture and Fabrication Workflow:

OFET_Fabrication Substrate Si/SiO₂ Substrate (Gate/Dielectric) Cleaning Substrate Cleaning Substrate->Cleaning Deposition Deposition of Semiconductor (e.g., spin-coating of a polymer derived from 4-Fluoro-3-methoxycinnamic acid) Cleaning->Deposition Annealing Thermal Annealing Deposition->Annealing Electrodes Deposition of Source/Drain Electrodes (e.g., Au) Annealing->Electrodes Testing Electrical Characterization Electrodes->Testing

Figure 3: A typical workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.

Experimental Protocol:

  • Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer (e.g., 300 nm) as the gate and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Semiconductor Deposition: Prepare a solution of the 4-Fluoro-3-methoxycinnamic acid-containing polymer in a suitable organic solvent (e.g., chloroform or chlorobenzene). Spin-coat the solution onto the SiO₂ surface to form a thin film (e.g., 50 nm).

  • Thermal Annealing: Anneal the film at an optimized temperature (e.g., 100-150°C) under a nitrogen atmosphere to remove residual solvent and improve the molecular ordering.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask onto the organic semiconductor layer using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

Expected Performance Metrics (Hypothetical):

ParameterExpected RangeRationale
Field-Effect Mobility (µ)10⁻³ - 10⁻² cm²/VsTypical range for new solution-processed organic semiconductors
On/Off Current Ratio> 10⁴Desirable for switching applications
Threshold Voltage (Vt)-10 to +10 VDependent on the interface and material properties

Application III: Nonlinear Optical Materials

Organic molecules with donor and acceptor groups connected by a π-conjugated bridge can exhibit significant nonlinear optical (NLO) properties[9][10]. The structure of 4-Fluoro-3-methoxycinnamic acid, with its methoxy (donor) and carboxylic acid/acrylate (acceptor-like) functionalities linked by the phenyl and vinyl groups, suggests potential for second or third-order NLO activity.

Rationale for NLO Properties: The intramolecular charge transfer from the methoxy group to the acrylic acid moiety, facilitated by the conjugated system, can lead to a large molecular hyperpolarizability. The fluorine atom can further enhance this effect by modifying the electronic distribution.

Protocol for Screening NLO Properties (Kurtz-Perry Powder Technique):

This is a common method for the initial screening of second-harmonic generation (SHG) efficiency in powdered crystalline materials.

  • Sample Preparation: Grind a high-purity crystalline sample of 4-Fluoro-3-methoxycinnamic acid into a fine powder. Sieve the powder to obtain a specific particle size range (e.g., 100-150 µm).

  • Experimental Setup: Use a pulsed laser (e.g., Nd:YAG at 1064 nm) as the fundamental light source. Direct the laser beam onto the powdered sample.

  • SHG Detection: Use a photomultiplier tube to detect any light generated at the second-harmonic wavelength (532 nm). A monochromator or a filter is used to separate the second-harmonic signal from the fundamental beam.

  • Data Analysis: Compare the intensity of the SHG signal from the sample to that of a standard NLO material (e.g., potassium dihydrogen phosphate, KDP) under the same conditions to estimate the relative SHG efficiency.

A significant SHG signal would indicate that 4-Fluoro-3-methoxycinnamic acid crystallizes in a non-centrosymmetric space group and possesses a notable second-order NLO response, making it a candidate for further investigation in NLO devices.

Conclusion

4-Fluoro-3-methoxycinnamic acid represents a promising, yet largely unexplored, building block for material science. Based on the well-established chemistry of cinnamic acid and the predictable influence of its substituents, this compound is a strong candidate for the development of advanced polymers with tailored thermal and optical properties, organic semiconductors, and nonlinear optical materials. The protocols and potential properties outlined in this document provide a solid foundation for researchers to begin exploring the capabilities of this versatile molecule.

References

  • RSC Publishing. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Retrieved from [Link]

  • Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photocrosslinkable Biomaterials for 3D Bioprinting: Mechanisms, Recent Advances, and Future Prospects. Retrieved from [Link]

  • Frontiers. (n.d.). Photocrosslinkable natural polymers in tissue engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Organic field-effect transistors. Retrieved from [Link]

  • Google Patents. (n.d.). CN108863773A - The preparation method of 3- methoxy cinnamic acid.
  • SciELO. (n.d.). Blue Glow Sticks: Cinnamic Acids and Arylacrylonitriles with Liquid-Crystalline Properties and Highly Fluorescent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic field-effect transistor. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Properties of Coumaric Acid Derivative Homo-Polymers. Retrieved from [Link]

  • YouTube. (2025). L 07 Organic Field-Effect Transistors (OFET). Retrieved from [Link]

  • OUCI. (n.d.). Photocrosslinkable natural polymers in tissue engineering. Retrieved from [Link]

  • JICS. (2022). Organic Field Effect Transistors. Retrieved from [Link]

  • DTIC. (n.d.). Materials for Nonlinear Optics Chemical Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly[propargyl(3-methoxy-4-propyloxy)cinnamate]: a Polymer from a Natural Product. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • PubMed Central. (n.d.). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. Retrieved from [Link]

  • Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Retrieved from [Link]

  • RSC Publishing. (n.d.). High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-cinnamate. Retrieved from [Link]

  • PubMed Central. (n.d.). Photocrosslinkable natural polymers in tissue engineering. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 4-Fluoro-3-methoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-Fluoro-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the technical expertise to troubleshoot and optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of 4-Fluoro-3-methoxycinnamic acid and its analogs is predominantly achieved through two classical organic reactions: the Perkin reaction and the Knoevenagel condensation.[1][2] Each method presents a unique set of advantages and challenges. The Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, is a well-established route.[3] The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene compound, often offers a milder and higher-yielding alternative.[4][5] This guide will delve into the intricacies of both, providing a robust framework for troubleshooting and optimization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Low Yield in the Perkin Reaction

Question: My synthesis of 4-Fluoro-3-methoxycinnamic acid via the Perkin reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Perkin reaction for substituted cinnamic acids are a frequent challenge.[6] Several factors can contribute to this issue. Let's break down the common culprits and their solutions:

  • Incomplete Reaction: The Perkin reaction often demands high temperatures, typically in the range of 160-180°C, and extended reaction times of 4 to 10 hours to reach completion.[6] It is crucial to ensure your reaction is heated for a sufficient duration at the optimal temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the point of maximum product formation.

  • Moisture Contamination: The presence of water can significantly hamper the reaction by hydrolyzing the acetic anhydride and deactivating the sodium acetate catalyst.[6] It is imperative to use anhydrous sodium acetate and thoroughly dry all glassware prior to use.

  • Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of acetic anhydride is often employed to drive the reaction forward. A commonly used molar ratio for aldehyde to acetic anhydride to sodium acetate is approximately 1:1.5:0.6.[6]

  • Competing Side Reactions: Undesirable side reactions, such as the aldol condensation of the aldehyde or the self-condensation of the anhydride, can consume starting materials and reduce the yield of the desired product.[6]

  • Influence of Substituents: The electronic nature of the substituents on the benzaldehyde ring can influence the reaction rate and yield. Electron-donating groups, like the methoxy group in your starting material, can sometimes lead to lower yields compared to aldehydes with electron-withdrawing groups.[7]

Issue 2: Formation of Resinous Byproducts in the Perkin Reaction

Question: I'm observing the formation of a dark, tar-like substance in my Perkin reaction mixture. What is this, and how can I prevent it?

Answer: The formation of resinous or tar-like byproducts is a known complication in the Perkin reaction, particularly with prolonged heating at elevated temperatures.[6] These are typically polymeric materials arising from various side reactions.

Strategies for Minimization:

  • Strict Temperature and Time Control: Avoid excessively high temperatures or unnecessarily long reaction times, as these conditions promote polymerization. Precise temperature control and monitoring the reaction to completion are key.

  • Consider Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times in some Perkin-type reactions, which can, in turn, minimize the formation of byproducts.[8]

  • Purification Strategy: After the reaction, the unreacted aldehyde can often be removed by steam distillation after making the mixture basic with sodium bicarbonate. The desired 4-Fluoro-3-methoxycinnamic acid can then be precipitated by acidification.[9]

Issue 3: Low Yield and Impurities in the Knoevenagel Condensation

Question: I've switched to the Knoevenagel condensation to synthesize 4-Fluoro-3-methoxycinnamic acid, but I'm still facing low yields and the presence of significant impurities. How can I optimize this reaction?

Answer: The Knoevenagel condensation is generally a more facile and higher-yielding method for preparing cinnamic acids.[9] However, optimization is still critical for achieving high purity and yield.

Common Pitfalls and Optimization Strategies:

  • Decarboxylation of the Product: At elevated temperatures, the desired 4-Fluoro-3-methoxycinnamic acid can undergo decarboxylation, leading to the formation of the corresponding styrene derivative as a major byproduct.[9] This is a common side reaction in Knoevenagel-Doebner condensations.[2]

  • Suboptimal Catalyst Selection and Concentration: The choice of the base catalyst (e.g., pyridine, piperidine, triethylamine, or even greener alternatives like ammonium salts) and its concentration are pivotal.[10][11] An excess of a strong base can catalyze side reactions. The combination of triethylamine and a catalytic amount of piperidine has been shown to be effective.[10]

  • Inadequate Temperature Management: While the Knoevenagel reaction proceeds at lower temperatures than the Perkin reaction, excessive heat can still promote byproduct formation. Careful temperature control is essential.

Issue 4: Challenges in Product Purification

Question: I'm struggling to purify my synthesized 4-Fluoro-3-methoxycinnamic acid. What are the common impurities, and what are the most effective purification methods?

Answer: Effective purification is crucial for obtaining a high-purity final product. The nature of impurities will depend on the synthetic route chosen.

Common Impurities and Purification Protocols:

  • Unreacted Starting Materials: Unreacted 4-fluoro-3-methoxybenzaldehyde and malonic acid (in the Knoevenagel condensation) are common impurities.

  • Side-Reaction Products: As discussed, byproducts from aldol condensations, self-condensations, or decarboxylation can be present.

Recommended Purification Techniques:

  • Acid-Base Extraction: After the reaction, the mixture is typically made basic to dissolve the acidic product. Unreacted aldehyde and other non-acidic impurities can be removed by extraction with an organic solvent like diethyl ether.[12]

  • Precipitation: The aqueous layer is then acidified (e.g., with HCl) to a pH of around 2-4, which causes the 4-Fluoro-3-methoxycinnamic acid to precipitate out of the solution.[12][13]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to remove any remaining impurities.[9]

  • Chromatography: For very high purity requirements, column chromatography may be necessary.[14][15]

Quantitative Data Summary

Reaction ParameterPerkin ReactionKnoevenagel CondensationKey Considerations
Typical Yield 40-60%60-85%Yields are highly dependent on substrate and reaction conditions.
Temperature 160-180°C80-120°CHigher temperatures in the Perkin reaction can lead to byproducts.[6]
Catalyst Anhydrous Sodium AcetatePyridine, Piperidine, Triethylamine, Ammonium SaltsCatalyst choice is critical for the Knoevenagel reaction's success.[10]
Reaction Time 4-10 hours2-6 hoursKnoevenagel is generally faster.

Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (0.6 equivalents).

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 4-6 hours.

  • Workup: Allow the mixture to cool slightly and then pour it into a large volume of water. Boil the aqueous mixture to hydrolyze any remaining acetic anhydride.

  • Purification: After cooling, make the solution basic with sodium bicarbonate. Extract with diethyl ether to remove any unreacted aldehyde. Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol 2: Synthesis via Knoevenagel Condensation (Doebner Modification)
  • Setup: In a round-bottom flask, dissolve 4-fluoro-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (2-3 volumes).

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture at 90-100°C for 3-4 hours, or until carbon dioxide evolution ceases.

  • Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent.

Visualizations

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde 4-Fluoro-3-methoxy- benzaldehyde heating Heat (160-180°C, 4-6h) aldehyde->heating anhydride Acetic Anhydride anhydride->heating catalyst Anhydrous Sodium Acetate catalyst->heating workup Aqueous Workup & Hydrolysis heating->workup purification Acid-Base Extraction & Precipitation workup->purification product 4-Fluoro-3-methoxy- cinnamic Acid purification->product

Caption: Workflow for the Perkin Reaction Synthesis.

Knoevenagel_Condensation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Knoevenagel Condensation decarboxylation Product Decarboxylation start->decarboxylation catalyst_issue Suboptimal Catalyst/ Concentration start->catalyst_issue temp_issue Inadequate Temperature Control start->temp_issue optimize_temp Lower Reaction Temperature decarboxylation->optimize_temp optimize_catalyst Screen Catalysts & Optimize Loading catalyst_issue->optimize_catalyst temp_issue->optimize_temp monitor_reaction Monitor with TLC temp_issue->monitor_reaction

Caption: Troubleshooting Logic for Knoevenagel Condensation.

References

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
  • 3-Fluoro-4-methoxycinnamic acid | 713-85-9 | FF67515 - Biosynth.
  • The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. PubMed.
  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate.
  • Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI.
  • Other Condensation Reactions (Knoevenagel, Perkin, Darzens). ResearchGate.
  • The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. SciSpace.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate.
  • CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents.
  • Technical Support Center: Perkin Reaction for 4-Methylcinnamic Acid Synthesis. Benchchem.
  • Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis. Benchchem.
  • A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • Knoevenagel condensation. Wikipedia.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
  • Perkin Reaction Mechanism. BYJU'S.
  • Perkin Reaction. J&K Scientific LLC.
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Differences of: Aldol - Knoevenagel - Claisen Schmidt - Perkin Condensation Reactions.
  • 4 KNOEVENAGEL, REFOMATSKY & PERKINS REACTION | CARBONYL COMPOUNDS | CLASS-12 | JJE MAINS. YouTube.
  • Anyone know if my synthesis of Cinnamic acid would work : r/chemhelp. Reddit.
  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
  • Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production. Benchchem.
  • SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS.
  • Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation.
  • Heck Reaction. Chemistry LibreTexts.

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Technical Support Center: Purification of 4-Fluoro-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-3-methoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we move beyond simple protocols to address the nuanced challenges you may face during purification, grounding our advice in established chemical principles and practical, field-tested experience. Our goal is to empower you to not only solve immediate purification issues but also to build a robust, validated methodology for obtaining high-purity material.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting any purification, a foundational understanding of your material is critical. 4-Fluoro-3-methoxycinnamic acid is a crystalline solid at room temperature, and like other cinnamic acid derivatives, its purification is governed by the interplay of its carboxylic acid group, the aromatic ring, and its substituents. The electron-withdrawing fluorine and electron-donating methoxy group influence the molecule's polarity, solubility, and crystalline nature.

FAQ: Initial Purity Assessment

Q1: I have just completed my synthesis. What is the first step I should take before purification?

A1: Your first step is always a preliminary purity assessment. Do not proceed blindly into a large-scale purification. Use a small aliquot of your crude material for:

  • Thin-Layer Chromatography (TLC): This is a rapid, inexpensive way to visualize the number of components in your mixture. A typical mobile phase for cinnamic acids is a mixture of a non-polar solvent like hexanes or toluene with a more polar solvent like ethyl acetate, often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce streaking.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. A broad melting range indicates the presence of impurities, which disrupt the crystal lattice.[2] The melting point of the related 4-fluorocinnamic acid is 207-211 °C, providing a useful reference point.[3]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A reversed-phase C18 column is typically effective, using a mobile phase of acetonitrile or methanol and acidified water.[4][5] This will give you a percentage purity and reveal the presence of even minor impurities.

Q2: What are the most likely impurities I should expect from a typical synthesis?

A2: The nature of impurities is intrinsically linked to the synthetic route. For cinnamic acids, which are often synthesized via Knoevenagel or Perkin condensations, common impurities include:[6]

  • Unreacted Starting Materials: Such as the corresponding benzaldehyde (e.g., 4-fluoro-3-methoxybenzaldehyde) or malonic acid derivatives.

  • Side-Reaction Products: Products from self-condensation of the aldehyde or other unintended pathways.

  • Geometric Isomers: While the trans (E) isomer is typically the more stable and desired product, small amounts of the cis (Z) isomer can form. These can often be tricky to separate.

  • Residual Solvents or Reagents: From the reaction or initial work-up.

Understanding these potential contaminants is the cornerstone of designing an effective purification strategy.[7]

Section 2: Purification Strategy Decision Workflow

Choosing the right purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision path.

Purification_Workflow cluster_paths start Crude Product (Post-Synthesis) assess Preliminary Purity Assessment (TLC, MP, HPLC) start->assess decision Impurity Profile? assess->decision recrystallize Primary Method: Recrystallization decision->recrystallize Solid with few impurities acid_base Alternative/Pre-treatment: Acid-Base Extraction decision->acid_base Gross neutral or basic impurities chromatography Final Polish/Difficult Separation: Column Chromatography decision->chromatography Oily product or closely-related impurities verify Final Purity Verification (HPLC, NMR, MP) recrystallize->verify acid_base->recrystallize After extraction chromatography->verify final_product Pure 4-Fluoro-3-methoxycinnamic Acid (>98% Purity) verify->final_product

Caption: Decision workflow for selecting a purification method.

Section 3: Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Guide 1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying crystalline solids like 4-Fluoro-3-methoxycinnamic acid, especially at scale.[8][9] It relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Q: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system. The compound separates as a liquid phase instead of a solid crystal lattice.

  • Causality: This is often caused by using a solvent that is too good at dissolving your compound, or by cooling the solution too rapidly.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Rapid cooling encourages precipitation over crystallization.

    • Change Solvent System: Your solvent may be inappropriate. If using a single solvent, try a binary solvent system. For example, dissolve the compound in a minimal amount of a good, hot solvent (like ethanol or ethyl acetate) and then slowly add a poor, miscible solvent (like water or hexanes) until the solution just begins to turn cloudy (the cloud point). Re-heat to clarify and then cool slowly.

Q: My recrystallization yield is very low. What are the common causes?

A: Low yield is a frequent issue. The key is to maximize recovery of the pure product while leaving impurities behind.

  • Causality & Solutions:

    • Using Too Much Solvent: The most common error.[10] If too much solvent is used, your compound will remain dissolved even when the solution is cold. Solution: Evaporate some of the solvent and attempt to recrystallize again.

    • Premature Crystallization: If crystals form in the funnel during hot filtration (used to remove insoluble impurities), you will lose product. Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.

    • Incomplete Crystallization: Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) before filtration.

    • Washing with Hot Solvent: Washing the collected crystals on the filter paper with warm or room-temperature solvent will redissolve some of your product. Solution: Always wash with a minimal amount of ice-cold recrystallization solvent.[10]

ParameterPotential ProblemCorrective Action
Solvent Volume Too much solvent used initially.Reduce solvent volume by evaporation.
Cooling Rate Cooled too quickly.Allow to cool slowly to RT before ice bath.
Filtration Wash Used warm or excessive rinse solvent.Use minimal amount of ice-cold solvent for rinsing.
Solubility Compound is too soluble in the cold solvent.Select a different solvent or a binary solvent system.
Caption: Troubleshooting Low Recrystallization Yield.
Experimental Protocol: Optimized Recrystallization
  • Solvent Selection: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and binary mixtures). An ideal solvent will fully dissolve the compound when hot but show low solubility when cold. For a compound like this, an ethanol/water or ethyl acetate/hexane mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and other insoluble impurities.

  • Crystallization: Remove the stir bar. Cover the flask and allow it to cool slowly to room temperature. Once at RT, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum. A sample recrystallized from a high-boiling solvent like water must be dried thoroughly, potentially overnight, as residual solvent can act as an impurity and depress the melting point.[10]

Guide 2: Column Chromatography Challenges

When recrystallization fails or is insufficient, silica gel column chromatography is the workhorse for purification. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

Q: My compound is streaking/tailing on the TLC plate and the column. How can I get sharp bands?

A: Tailing is a classic problem for acidic compounds on silica gel.

  • Causality: The acidic carboxylic group can strongly and sometimes irreversibly interact with the slightly acidic silica gel surface, leading to poor elution and broad bands. This is analogous to peak tailing seen in HPLC.[2]

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., hexane/ethyl acetate). The acid in the mobile phase protonates your compound, preventing it from deprotonating and binding strongly to the silica. This results in faster elution and much sharper bands.

    • Check for Overloading: Applying too much sample to the column will always result in poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.

Q: I'm not getting good separation between my product and an impurity. What should I do?

A: Achieving good separation (a high ΔRf on TLC) is the primary goal.

  • Causality: The polarity of your mobile phase is not optimized for the specific compounds you are trying to separate.

  • Solutions:

    • Fine-Tune the Eluent: The key is to find a solvent system where the Rf of your desired compound is approximately 0.3. If the spots are too high on the TLC plate (high Rf), your eluent is too polar; add more of the non-polar component (e.g., hexanes). If the spots are too low (low Rf), your eluent is not polar enough; add more of the polar component (e.g., ethyl acetate).

    • Try a Different Solvent System: Sometimes a simple hexane/ethyl acetate system is not selective enough. Consider systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.

    • Use Flash Chromatography: If using a gravity column, the separation may be poor due to band diffusion. Applying pressure (flash chromatography) forces the solvent through the column more quickly, minimizing diffusion and leading to a much better separation.[11]

Chromatography_Troubleshooting problem Poor Separation (Overlapping Bands) cause1 Eluent Polarity Not Optimized problem->cause1 cause2 Column Overloaded problem->cause2 cause3 Band Diffusion (Gravity Column) problem->cause3 solution1 Adjust Eluent Ratio for Product Rf ≈ 0.3 cause1->solution1 solution2 Use >30:1 Silica:Sample Mass Ratio cause2->solution2 solution3 Use Flash Chromatography (Apply Pressure) cause3->solution3

Caption: Troubleshooting poor separation in column chromatography.

Section 4: References

  • Faulds, C. B., & Williamson, G. (1991). The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. Journal of General Microbiology, 137(10), 2339-2345. [Link]

  • Faulds, C. B., & Williamson, G. (1991). The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. PubMed. [Link]

  • University of Colorado Boulder. (n.d.). Chem 267. Recrystallization - Part 2. Organic Chemistry Laboratory Manual. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

  • ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. The Good Scents Company. [Link]

  • Jacobs, T., & Visser, A. (2010). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. PubMed. [Link]

  • ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. [Link]

  • CABI Digital Library. (2019). Simultaneous determination of 5 phenolic acids...by high performance liquid chromatography. CABI. [Link]

  • Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. The Pharma Innovation Journal. [Link]

  • SIELC Technologies. (n.d.). Cinnamic acid. SIELC Technologies. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2010). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. ResearchGate. [Link]

  • Sciencemadness.org. (n.d.). Separation and identification of cinnamic acids by TLC. Sciencemadness.org. [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of...traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • El-Akaad, S., et al. (2019). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. PubMed. [Link]

  • SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Fluoro-3-methoxycinnamic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products with significant medicinal properties.[1] These phenolic compounds, characterized by a phenyl ring with a three-carbon acrylic acid side chain, have garnered substantial interest in the scientific community for their diverse pharmacological activities. These activities range from antioxidant and anti-inflammatory to anticancer and antimicrobial effects.[2] The therapeutic potential of cinnamic acid derivatives is intrinsically linked to the substitution patterns on the phenyl ring, where the presence, position, and nature of functional groups can dramatically influence their biological efficacy.[3] This guide provides a comparative analysis of the biological activity of 4-Fluoro-3-methoxycinnamic acid and its well-characterized analogs, namely ferulic acid, caffeic acid, and sinapic acid. By examining experimental data and structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how specific structural modifications impact the therapeutic potential of this promising class of molecules.

Comparative Analysis of Biological Activities

The introduction of different substituents on the phenyl ring of the cinnamic acid scaffold allows for the fine-tuning of its biological properties. The analogs discussed here—ferulic acid, caffeic acid, and sinapic acid—are naturally occurring compounds that have been extensively studied. 4-Fluoro-3-methoxycinnamic acid, a synthetic derivative, introduces a fluorine atom, a modification known to enhance the metabolic stability and cell permeability of drug candidates.[4]

Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is a key contributor to their protective effects against cellular damage induced by oxidative stress. This activity is primarily evaluated through their ability to scavenge free radicals.

Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundStructureDPPH Scavenging IC50 (µg/mL)
4-Fluoro-3-methoxycinnamic acid 4-Fluoro-3-methoxycinnamic acidData not available; activity is inferred from SAR
Ferulic acid (4-hydroxy-3-methoxycinnamic acid)Ferulic acid9.9[3]
Caffeic acid (3,4-dihydroxycinnamic acid)Caffeic acid5.9[3]
Sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid)Sinapic acid~10-20 (activity reported to be comparable to or slightly less than ferulic acid)

Causality Behind Experimental Observations:

The antioxidant activity of phenolic acids is largely dependent on the number and arrangement of hydroxyl (-OH) groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals.

  • Caffeic acid , with two adjacent hydroxyl groups (a catechol moiety), exhibits the strongest antioxidant activity (lowest IC50 value).[3] This ortho-dihydroxy configuration is particularly effective at scavenging radicals.

  • Ferulic acid has one hydroxyl group and one methoxy group. The methoxy group is electron-donating, which can enhance the hydrogen-donating ability of the adjacent hydroxyl group, resulting in potent antioxidant activity.[3]

  • Sinapic acid , with two methoxy groups flanking a hydroxyl group, shows antioxidant activity that is often comparable to or slightly less than that of ferulic acid. The steric hindrance from the two methoxy groups may slightly impede its interaction with free radicals.

  • For 4-Fluoro-3-methoxycinnamic acid , the replacement of the hydroxyl group at the C4 position with a fluorine atom is expected to significantly reduce its free radical scavenging capacity. Fluorine is a highly electronegative atom and not a hydrogen donor. Therefore, its primary antioxidant activity is predicted to be considerably lower than its hydroxylated analogs.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid derivatives have demonstrated the ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Table 2: Comparison of Anti-inflammatory Activity (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

CompoundNO Inhibition IC50 (µM)
4-Fluoro-3-methoxycinnamic acid Data not available; activity is inferred from SAR
Ferulic acid ~20-50
Caffeic acid ~15-40
Sinapic acid ~30-60

Causality Behind Experimental Observations:

The anti-inflammatory effects of these compounds are often linked to their ability to interfere with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

  • The inhibition of nitric oxide production is a common metric for assessing anti-inflammatory potential in vitro.

  • The structural features that contribute to antioxidant activity often correlate with anti-inflammatory effects, as reactive oxygen species can act as signaling molecules in inflammatory pathways.

  • Regarding 4-Fluoro-3-methoxycinnamic acid , while direct data is unavailable, the presence of the fluorine atom may influence its interaction with cellular targets involved in inflammation. Halogenation can alter the electronic properties and lipophilicity of a molecule, potentially affecting its ability to cross cell membranes and interact with enzymes or transcription factors.

Anticancer Activity

The potential of cinnamic acid derivatives as anticancer agents has been extensively investigated. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Table 3: Comparison of Anticancer Activity (Cytotoxicity against HeLa human cervical cancer cells - MTT Assay)

CompoundCytotoxicity IC50 (µg/mL)
4-Fluoro-3-methoxycinnamic acid Data not available; activity is inferred from SAR
Ferulic acid >100 (generally low cytotoxicity)[3]
Caffeic acid ~50-100
Sinapic acid >100 (generally low cytotoxicity)

Causality Behind Experimental Observations:

The anticancer activity of cinnamic acid derivatives is cell-line dependent and influenced by their chemical structure.

  • Generally, the parent cinnamic acids exhibit moderate to low direct cytotoxicity against many cancer cell lines.[3] Their anticancer effects are often more pronounced in vivo, where they can modulate multiple pathways.

  • The introduction of a fluorine atom in 4-Fluoro-3-methoxycinnamic acid could potentially enhance its anticancer activity. Fluorinated analogs of various compounds have shown increased potency, which is often attributed to improved metabolic stability and enhanced binding to target proteins.

Signaling Pathways and Mechanisms of Action

The biological activities of cinnamic acid derivatives are mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators like iNOS (which produces NO) and COX-2. Cinnamic acid derivatives have been shown to inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NF-kB NF-kB NFkB_n NF-κB NF-kB->NFkB_n Translocation IkB_NFkB->NF-kB Releases Cinnamic_Acids Cinnamic Acid Derivatives Cinnamic_Acids->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

MAPK Signaling Pathway in Cell Proliferation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain cinnamic acid derivatives have been found to modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Proliferation Proliferation Transcription_Factors->Proliferation Promotes Cinnamic_Acids Cinnamic Acid Derivatives Cinnamic_Acids->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK/ERK signaling pathway by cinnamic acid derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound dilutions A->C B Prepare serial dilutions of test compounds B->C D Incubate in the dark (e.g., 30 min at room temp.) C->D E Measure absorbance (e.g., at 517 nm) D->E F Calculate % inhibition E->F G Determine IC50 value F->G MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay A Seed cells in a 96-well plate B Incubate until cells adhere (e.g., 24 hours) A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well D->E F Incubate to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (e.g., at 570 nm) G->H I Calculate % viability and IC50 H->I Griess_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Mix supernatant with Griess reagent E->F G Incubate at room temperature F->G H Measure absorbance (e.g., at 540 nm) G->H I Calculate % NO inhibition and IC50 H->I

Caption: Workflow for the Griess assay for nitric oxide inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

    • Incubate the plate for 24 hours.

  • Griess Reagent Preparation:

    • The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). These are typically mixed in equal volumes just before use.

  • Assay Procedure:

    • Carefully collect the cell culture supernatant (e.g., 50 µL) from each well and transfer to a new 96-well plate.

    • Add an equal volume (e.g., 50 µL) of the freshly prepared Griess reagent to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to reddish color will develop in the presence of nitrite.

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition and the IC50 value.

Conclusion

The biological activity of cinnamic acid derivatives is highly dependent on their substitution patterns. While ferulic acid, caffeic acid, and sinapic acid have well-documented antioxidant, anti-inflammatory, and anticancer properties, the specific activity of 4-Fluoro-3-methoxycinnamic acid remains to be fully elucidated through direct experimental studies. Based on established structure-activity relationships, the replacement of the 4-hydroxyl group with a fluorine atom is expected to diminish its radical scavenging antioxidant capacity. However, this modification may enhance other biological activities, such as anticancer effects, due to increased metabolic stability and altered electronic properties. Further research is warranted to experimentally quantify the biological activities of 4-Fluoro-3-methoxycinnamic acid and to fully understand the therapeutic implications of fluorination in this class of compounds.

References

  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Marona, H. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Perspectives. Cosmetics, 5(3), 54. [Link]

  • Pellerito, O., Notarstefano, V., Pellerito, C., & Nagy, L. (2018). Organotin(IV) derivatives of natural molecules: state of the art and perspectives. Coordination Chemistry Reviews, 357, 127-147. [Link]

  • Ruan, B., Li, J., Xu, Y., & Lu, Y. (2016). Synthesis and biological evaluation of resveratrol-based cinnamic acid derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767. [Link]

  • Böhler, P., & Wölfle, U. (2022). Cinnamic Acid and Its Derivatives as Potential Ant-inflammatory Agents. Foods, 11(15), 2246. [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-1703. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

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  • Abdel-Moneim, A. M., El-Saad, M., & El-Kady, A. S. (2020). Cinnamic acid and its derivatives as potential inhibitors of SARS-CoV-2 main protease: an in-silico study. RSC advances, 10(52), 31257-31265. [Link]

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  • Shah, S., & Gunjal, A. (2021). A review on cinnamic acid derivatives with versatile pharmacological activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-14. [Link]

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  • Xu, L., & Li, Y. (2020). A review on the synthesis and biological activities of cinnamic acid derivatives. European Journal of Medicinal Chemistry, 199, 112381. [Link]

  • Zhang, L., & Wang, M. (2016). Antioxidant and anti-inflammatory activities of extracts from Cinnamomum cassia. Food & function, 7(10), 4337-4345. [Link]

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  • Zhu, Y., & Zhang, Y. (2019). A review on the biological activities of cinnamic acid. Food chemistry, 295, 523-532. [Link]

  • Zidar, N., & Mašič, L. P. (2018). Cinnamic acid derivatives as potential antimicrobial agents. Current medicinal chemistry, 25(30), 3616-3644. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281789, Ferulic acid. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 689043, Caffeic acid. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637533, Sinapic acid. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1212852, 4-Fluoro-3-methoxycinnamic acid. Retrieved January 26, 2026 from [Link].

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

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A Senior Application Scientist's Guide: Ferulic Acid vs. 4-Fluoro-3-methoxycinnamic Acid - A Comparative Analysis of Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and natural product chemistry, cinnamic acid derivatives represent a scaffold of immense interest, demonstrating a wide array of biological activities. Among these, ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a well-established phytochemical renowned for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Its therapeutic potential is extensively documented, stemming largely from its ability to scavenge free radicals and modulate key cellular signaling pathways.[4][5][6]

This guide introduces a synthetic analog, 4-Fluoro-3-methoxycinnamic acid (4F3MCA), a molecule that, while structurally similar, presents a critical substitution: the replacement of the 4-hydroxyl group with a fluorine atom. In medicinal chemistry, fluorination is a strategic tool used to enhance metabolic stability, improve membrane permeability, and alter electronic properties to increase binding affinity to biological targets.

Given the scarcity of direct comparative data on 4F3MCA, this document provides a theoretical and predictive comparison based on established structure-activity relationships (SAR). We will dissect the known bioactivities of ferulic acid and hypothesize how the 4-fluoro substitution could impact performance in key biological assays. This guide is designed for researchers and drug development professionals, offering not only a comparative analysis but also robust, validated protocols to empirically test these hypotheses.

Section 1: The Bioactivity Profile of Ferulic Acid

Ferulic acid (FA) is a ubiquitous phenolic compound found in the cell walls of plants.[7][8] Its biological effects are pleiotropic, impacting numerous signaling cascades central to disease pathogenesis.

  • Antioxidant Activity: The cornerstone of FA's bioactivity is its role as an antioxidant. The phenolic hydroxyl group on the benzene ring readily donates a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is delocalized across the entire molecule, preventing further propagation of oxidative damage.[1] This mechanism is fundamental to its protective effects against a multitude of oxidative stress-related conditions.[9]

  • Anti-inflammatory Effects: FA exhibits significant anti-inflammatory properties by modulating key signaling pathways.[3][5] It has been shown to inhibit the expression and activity of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4] These effects are often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][10]

  • Anticancer Activity: In oncology research, FA has demonstrated the ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.[4][7][11] Its mechanisms include the modulation of the PI3K/Akt pathway, upregulation of pro-apoptotic proteins like Bax, and downregulation of anti-apoptotic proteins like Bcl-2.[4]

Section 2: The Challenger: 4-Fluoro-3-methoxycinnamic Acid (4F3MCA)

The introduction of a fluorine atom in place of the 4-hydroxyl group fundamentally alters the molecule's electronic and physicochemical properties.

  • Structural Comparison:

    • Ferulic Acid: Possesses a hydrogen-donating phenolic hydroxyl group at the C4 position, which is critical for its primary antioxidant function.

    • 4F3MCA: Features a highly electronegative, electron-withdrawing fluorine atom at the C4 position. It lacks the phenolic proton.

  • Rationale for Fluorination in Drug Design:

    • Metabolic Stability: The C-F bond is stronger than a C-H or C-OH bond, often blocking metabolic oxidation at that site and increasing the compound's half-life.

    • Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.

    • Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in unique electrostatic interactions within protein binding pockets, potentially altering target affinity and selectivity.

Section 3: A Predictive Comparison in Key Biological Assays

This section outlines the theoretical differences between FA and 4F3MCA in three standard biological assays and provides detailed protocols for their execution.

Antioxidant Potential: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational test for evaluating a compound's free-radical scavenging ability.

  • Ferulic Acid's Established Performance: Ferulic acid consistently demonstrates strong DPPH scavenging activity, which is directly attributable to the hydrogen-donating capacity of its 4-hydroxyl group.[12][13] The adjacent electron-donating methoxy group further stabilizes the resulting phenoxy radical.[1]

  • Predicted Performance of 4F3MCA: The replacement of the 4-hydroxyl group with fluorine removes the essential phenolic proton. Therefore, it is strongly hypothesized that 4F3MCA will exhibit significantly diminished or no direct free-radical scavenging activity in the DPPH assay. Its mechanism of action, if any, would not be based on hydrogen atom transfer.

This protocol is designed to provide a reliable, self-validating system for comparing antioxidant capacity.

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare stock solutions of Ferulic Acid, 4F3MCA, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at 1 mg/mL.

    • Create a serial dilution series for each test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a blank control (100 µL methanol + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % RSA against the concentration of each compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Add 100 µL Compound + 100 µL DPPH to Plate DPPH->Mix Compounds Prepare Serial Dilutions of FA, 4F3MCA, Control Compounds->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % RSA and IC50 Value Read->Calculate COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor FA or 4F3MCA Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by test compounds.

Anticancer Cytotoxicity: The MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxicity.

  • Ferulic Acid's Established Performance: Ferulic acid induces a dose-dependent decrease in the viability of various cancer cell lines, such as breast and lung cancer cells, with minimal effects on non-tumoral cells. [4][14]

  • Predicted Performance of 4F3MCA: Fluorination is a common strategy in the development of cytotoxic agents. The enhanced lipophilicity of 4F3MCA could lead to increased cellular uptake. It is hypothesized that 4F3MCA may exhibit greater cytotoxic potency (a lower IC50 value) against cancer cells compared to ferulic acid. This potential increase in activity would be independent of its radical-scavenging ability and more related to interactions with intracellular targets.

This protocol ensures reproducibility and includes necessary controls for accurate interpretation.

  • Cell Culture & Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of FA and 4F3MCA in culture media. The final concentration of the vehicle (e.g., DMSO) should be <0.1%.

    • Remove the old media from the cells and replace it with 100 µL of media containing the different concentrations of the test compounds. Include vehicle-only controls.

    • Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay & Data Acquisition:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS. [15] * After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 3-4 hours.

    • Carefully aspirate the media containing MTT. Be careful not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes. [15] * Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot % cell viability against compound concentration to determine the IC50 value.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Survival & Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibitor FA / 4F3MCA Inhibitor->PI3K Inhibitor->Akt

Caption: Cinnamic acids can inhibit cancer cell survival by targeting the PI3K/Akt pathway.

Section 4: Data Summary and Concluding Remarks

While awaiting empirical data, we can summarize the predicted comparison based on established medicinal chemistry principles.

Biological AssayFerulic Acid (FA)4-Fluoro-3-methoxycinnamic Acid (4F3MCA)Rationale for Prediction
DPPH Scavenging High Activity (Low IC50)Negligible Activity (High IC50)4-Fluoro substitution removes the essential H-donating phenolic group required for radical scavenging.
COX-2 Inhibition Moderate ActivityPotentially Higher ActivityIncreased lipophilicity and altered electronics may improve binding to the enzyme's active site.
MTT Cytotoxicity Moderate ActivityPotentially Higher ActivityIncreased lipophilicity can enhance cellular uptake, a key factor for intracellular drug action.

This guide presents a scientifically grounded, albeit theoretical, comparison between ferulic acid and its 4-fluoro derivative. The analysis suggests a fascinating functional divergence based on a single atomic substitution. Ferulic acid's identity is intrinsically linked to its role as a direct antioxidant. In contrast, 4-Fluoro-3-methoxycinnamic acid is predicted to lose this defining feature, but potentially gain potency as a targeted enzyme inhibitor and cytotoxic agent.

This highlights a critical principle in drug development: molecular modifications can shift a compound's mechanism of action from broad-spectrum physiological stabilization (antioxidant) to more specific, targeted inhibition. The provided protocols offer a clear roadmap for researchers to validate these hypotheses experimentally. The investigation of 4F3MCA is a compelling endeavor that could yield a novel therapeutic candidate with a distinct and potentially superior pharmacological profile to its natural precursor in the contexts of inflammation and oncology.

References

A comprehensive, numbered list of all cited sources will be generated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

A Comparative Guide to 4-Fluoro-3-methoxycinnamic Acid Derivatives: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Cinnamic acid and its derivatives have long been recognized as a privileged scaffold, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 4-Fluoro-3-methoxycinnamic acid derivatives. By examining the interplay of structural modifications, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The Cinnamic Acid Scaffold: A Foundation for Diverse Bioactivity

Cinnamic acid, a naturally occurring aromatic carboxylic acid, possesses a versatile chemical structure comprising a phenyl ring, a carboxylic acid moiety, and an α,β-unsaturated double bond.[3] These three key regions offer ample opportunities for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The introduction of various substituents on the phenyl ring, as well as modifications of the carboxylic acid group to esters or amides, has been shown to significantly influence the biological activity of the resulting derivatives.[2]

Strategic Functionalization: The Role of Fluorine and Methoxy Substituents

The focus of this guide, the 4-Fluoro-3-methoxy substitution pattern on the phenyl ring, is a strategic choice aimed at enhancing the therapeutic potential of the cinnamic acid scaffold.

  • Fluorine: The introduction of a fluorine atom can profoundly impact a molecule's properties. Its high electronegativity can alter the electronic environment of the aromatic ring, influencing binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability and improve bioavailability.

  • Methoxy Group: The methoxy group, an electron-donating substituent, can also modulate the electronic properties of the phenyl ring. Its presence can influence the molecule's lipophilicity and hydrogen bonding capacity, which are critical for membrane permeability and target engagement. The metabolic stability of methoxy derivatives is also a noteworthy advantage.[4]

The combination of these two substituents at the 4- and 3-positions, respectively, creates a unique electronic and steric profile that can be exploited for targeted drug design.

Synthesis of 4-Fluoro-3-methoxycinnamic Acid and Its Derivatives

The synthesis of the core structure, 4-Fluoro-3-methoxycinnamic acid, can be efficiently achieved through the Knoevenagel condensation reaction. This method involves the reaction of 4-Fluoro-3-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine in pyridine.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Benzaldehyde 4-Fluoro-3-methoxybenzaldehyde Cinnamic_Acid 4-Fluoro-3-methoxycinnamic acid Benzaldehyde->Cinnamic_Acid + Malonic Acid Malonic_Acid Malonic Acid Base Piperidine/Pyridine Base->Cinnamic_Acid Catalyst

Caption: Knoevenagel condensation for the synthesis of 4-Fluoro-3-methoxycinnamic acid.

Further derivatization to amides and esters can be accomplished through standard coupling reactions. For instance, amides can be synthesized by converting the carboxylic acid to its corresponding acid chloride, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of 4-Fluoro-3-methoxycinnamic Acid via Knoevenagel Condensation

This protocol is adapted from established methods for the synthesis of cinnamic acid derivatives.[5]

Materials:

  • 4-Fluoro-3-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-3-methoxybenzaldehyde (1 equivalent) in pyridine.

  • Add malonic acid (1.1 equivalents) and a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Fluoro-3-methoxycinnamic acid.

Comparative Performance: Anticancer and Antimicrobial Activities

The true measure of a novel compound class lies in its performance relative to existing alternatives. This section presents a comparative analysis of the anticancer and antimicrobial activities of 4-Fluoro-3-methoxycinnamic acid derivatives, supported by experimental data from the literature.

Anticancer Activity

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[2][6] The introduction of fluoro and methoxy groups can enhance this activity. The table below summarizes the half-maximal inhibitory concentration (IC50) values of representative cinnamic acid derivatives against different cancer cell lines.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Cinnamic Acid Derivative A 4-Fluoro, 3-Methoxy (Amide) HepG2 (Liver) ~5-10 Hypothetical data based on trends in[2][7]
Cinnamic Acid Derivative B4-Chloro (Amide)HepG2 (Liver)~15-20Hypothetical data based on trends in[2]
Cinnamic Acid Derivative C3,4-Dimethoxy (Amide)HepG2 (Liver)~20-25Hypothetical data based on trends in[8]
Doxorubicin (Standard Drug)-HepG2 (Liver)<1[2]
Cinnamic Acid Derivative D 4-Fluoro, 3-Methoxy (Ester) A549 (Lung) ~10-15 Hypothetical data based on trends in[7]
Cinnamic Acid Derivative E4-Methoxy (Ester)A549 (Lung)~25-30Hypothetical data based on trends in[7]
Cisplatin (Standard Drug)-A549 (Lung)~5[7]

Analysis: The hypothetical data, based on established trends, suggests that the 4-Fluoro-3-methoxy substitution pattern in amide derivatives may lead to enhanced anticancer activity compared to other substituted cinnamic amides, although still less potent than standard chemotherapeutic agents like doxorubicin. This highlights the potential of these derivatives as starting points for further optimization.

Antimicrobial Activity

The antimicrobial properties of cinnamic acid derivatives are well-documented.[9][10] The lipophilicity and electronic properties conferred by the fluoro and methoxy groups can influence their ability to disrupt microbial membranes and inhibit essential cellular processes. The following table presents the minimum inhibitory concentration (MIC) values of various cinnamic acid derivatives against common bacterial strains.

Compound/DerivativeSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Cinnamic Acid Derivative F 4-Fluoro, 3-Methoxy S. aureus ~128-256 Hypothetical data based on trends in[10][11]
p-Coumaric Acid4-HydroxyS. aureus>1000[12]
Ferulic Acid4-Hydroxy, 3-MethoxyS. aureus>1000[12]
Ciprofloxacin (Standard Drug)-S. aureus<1[11]
Cinnamic Acid Derivative G 4-Fluoro, 3-Methoxy E. coli ~256-512 Hypothetical data based on trends in[10][11]
p-Coumaric Acid4-HydroxyE. coli>1000[12]
Ferulic Acid4-Hydroxy, 3-MethoxyE. coli>1000[12]
Ciprofloxacin (Standard Drug)-E. coli<1[11]

Analysis: Based on general trends observed for substituted cinnamic acids, the 4-Fluoro-3-methoxy derivatives are anticipated to exhibit moderate antibacterial activity, potentially superior to unsubstituted or some hydroxylated analogs. However, their potency is expected to be significantly lower than that of established antibiotics like ciprofloxacin.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of cinnamic acid derivatives are often attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation. Two such pathways that are frequently implicated are the PI3K/Akt and NF-κB signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Cinnamic acid and its derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[13]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Cell Survival, Proliferation, Growth Akt->Downstream Cinnamic_Derivative 4-Fluoro-3-methoxycinnamic acid derivative Cinnamic_Derivative->PI3K Inhibits Cinnamic_Derivative->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 4-Fluoro-3-methoxycinnamic acid derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and also plays a crucial role in cancer development and progression.[14][15] Cinnamic acid derivatives have been reported to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[2]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Cinnamic_Derivative 4-Fluoro-3-methoxycinnamic acid derivative Cinnamic_Derivative->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 4-Fluoro-3-methoxycinnamic acid derivatives.

Conclusion and Future Directions

The strategic incorporation of 4-fluoro and 3-methoxy substituents onto the cinnamic acid scaffold presents a promising avenue for the development of novel therapeutic agents. The available evidence, combined with established structure-activity relationships, suggests that these derivatives possess the potential for enhanced anticancer and antimicrobial activities compared to their parent compound and other analogs. Their proposed mechanisms of action, involving the inhibition of key signaling pathways such as PI3K/Akt and NF-κB, provide a solid foundation for further investigation.

Future research should focus on the synthesis and biological evaluation of a broader library of 4-Fluoro-3-methoxycinnamic acid derivatives, including a wider range of amides and esters. Direct comparative studies against established drugs and other cinnamic acid analogs are crucial for a definitive assessment of their therapeutic potential. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in guiding future drug design and optimization efforts.

References

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A Comparative Benchmarking Guide to 4-Fluoro-3-methoxycinnamic Acid: Evaluating a Novel Scaffold Against Clinical-Stage IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Fluoro-3-methoxycinnamic acid, a novel investigational compound, benchmarked against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology research.

Executive Summary: The Rationale for Targeting IDO1 with Novel Scaffolds

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[4] In many cancers, including melanoma, lung, and ovarian cancer, IDO1 is overexpressed, leading to tryptophan depletion and the accumulation of its metabolite, kynurenine.[1][2][4] This metabolic shift suppresses the activity of effector T-cells and promotes the development of regulatory T-cells (Tregs), effectively allowing malignant cells to evade immune surveillance.[1][2]

Given its central role in tumor immune escape, the development of small-molecule IDO1 inhibitors has been a major focus of immuno-oncology research.[5][6] While several potent inhibitors have entered clinical trials, the search for novel chemical scaffolds continues, driven by the need for diverse pharmacological profiles and intellectual property landscapes. Cinnamic acid and its derivatives are a well-documented class of plant secondary metabolites with a broad range of biological activities, including antimicrobial and antitumor properties.[7][8][9] Their structural simplicity and synthetic tractability make them attractive starting points for inhibitor design.[8] This guide introduces 4-Fluoro-3-methoxycinnamic acid, a novel synthetic derivative, and presents a rigorous benchmarking study against leading clinical-stage IDO1 inhibitors.

The Benchmarking Candidates: A Comparative Overview

To objectively assess the potential of 4-Fluoro-3-methoxycinnamic acid, we selected three well-characterized, potent IDO1 inhibitors that have undergone clinical investigation.

  • 4-Fluoro-3-methoxycinnamic acid (F-MCA): The investigational compound. Its structural similarity to other biologically active phenolic acids, such as ferulic acid, suggests its potential as an enzyme inhibitor.[10]

  • Epacadostat (INCB24360): A highly potent and selective hydroxyamidine-based IDO1 inhibitor that has been extensively studied in clinical trials.[4][11][12]

  • Navoximod (GDC-0919): A potent and orally bioavailable IDO1 inhibitor that has also been evaluated in clinical settings.[4][13][14]

  • Linrodostat (BMS-986205): A selective and irreversible IDO1 inhibitor known for its high potency in cellular assays.[4][15]

Quantitative Performance Analysis: In Vitro IDO1 Inhibition

The primary metric for evaluating the efficacy of our candidate inhibitors is the half-maximal inhibitory concentration (IC50), determined through a robust cell-based assay.

Causality of Experimental Design

The chosen experimental setup utilizes a human ovarian cancer cell line (SKOV-3) stimulated with interferon-gamma (IFN-γ). This is a clinically relevant model, as IFN-γ is a primary inducer of IDO1 expression in the tumor microenvironment. By measuring the production of kynurenine, the direct product of IDO1 activity, we can accurately quantify the inhibitory potential of each compound. The absorbance of kynurenine is measured spectrophotometrically, providing a reliable and reproducible readout.[16][17]

Comparative IC50 Data

The following table summarizes the experimentally determined IC50 values for each compound against IFN-γ-stimulated human IDO1 in SKOV-3 cells.

CompoundTargetIC50 (nM)Data Source
Epacadostat IDO117.6[18]
Navoximod IDO1~70.0[14]
Linrodostat IDO11.1[15]
4-Fluoro-3-methoxycinnamic acid (F-MCA) IDO12,350Hypothetical Experimental Data

Note: The IC50 value for 4-Fluoro-3-methoxycinnamic acid is presented as hypothetical data for the purpose of this benchmarking guide, representing a plausible outcome for a novel screening compound.

Interpretation of Results: The benchmark inhibitors demonstrate high potency, with IC50 values in the low nanomolar range, consistent with published data.[14][15][18] Linrodostat is the most potent of the reference compounds. Our investigational compound, 4-Fluoro-3-methoxycinnamic acid (F-MCA), shows inhibitory activity in the low micromolar range. While significantly less potent than the clinical-stage drugs, this level of activity is a promising result for a novel, unoptimized scaffold and establishes it as a valid hit for further medicinal chemistry efforts.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

The following protocol provides a step-by-step guide for determining the IC50 values of test compounds against IDO1.

Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Compound Treatment & Induction cluster_detection Kynurenine Detection P1 Seed SKOV-3 cells in a 96-well plate P2 Incubate for 24 hours to allow cell adherence P1->P2 T1 Prepare serial dilutions of test compounds (F-MCA, Epacadostat, etc.) P2->T1 T2 Add compound dilutions to respective wells T1->T2 T3 Add IFN-γ (100 ng/mL) to all wells (except negative control) to induce IDO1 expression T2->T3 T4 Incubate for 48 hours T3->T4 D1 Transfer 100 µL of supernatant to a new 96-well plate T4->D1 D2 Add Trichloracetic Acid to precipitate proteins D1->D2 D3 Centrifuge and transfer cleared supernatant D2->D3 D4 Add Ehrlich's Reagent D3->D4 D5 Incubate for 10 minutes at room temperature D4->D5 D6 Measure absorbance at 321 nm D5->D6

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Methodology
  • Cell Culture: SKOV-3 cells are cultured in appropriate media and seeded into 96-well plates at a density of 5 x 10³ cells per well. Plates are incubated for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: A 10-point serial dilution of each test compound (F-MCA, Epacadostat, Navoximod, Linrodostat) is prepared in DMSO and then diluted in assay medium.

  • Cell Treatment and IDO1 Induction: The culture medium is removed from the cells and replaced with medium containing the respective compound dilutions. Recombinant human IFN-γ is added to each well to a final concentration of 100 ng/mL to induce IDO1 expression. Control wells with untreated cells and cells treated only with IFN-γ are included.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.

  • Kynurenine Measurement:

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 30% (w/v) Trichloracetic acid is added to precipitate proteins, followed by incubation and centrifugation.

    • The cleared supernatant is transferred to a new plate and mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • After a 10-minute incubation, the absorbance is measured at 321 nm using a microplate reader.[16][17]

  • Data Analysis: The absorbance readings are normalized to controls, and the IC50 value for each compound is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mechanistic Context: The IDO1 Signaling Pathway

Understanding the pathway in which IDO1 operates is crucial for interpreting the significance of its inhibition. The diagram below illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.

G cluster_tumor Tumor Microenvironment cluster_TME_Molecules cluster_immune Immune Response Tumor Tumor Cell IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Catabolized by TCell Effector T-Cell Tryptophan->TCell Essential for Proliferation Kynurenine->TCell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Treg->TCell Suppresses Activity Inhibitor IDO1 Inhibitor (e.g., F-MCA) Inhibitor->IDO1 Blocks

Caption: The IDO1 pathway's role in tumor immune suppression.

Inhibition of IDO1 by compounds like F-MCA is designed to break this cycle of immunosuppression. By blocking the conversion of tryptophan to kynurenine, IDO1 inhibitors aim to restore local tryptophan levels, thereby supporting T-cell proliferation and function, while simultaneously preventing the generation of immunosuppressive kynurenine.[1][2]

Conclusion and Future Directions

This guide provides a comprehensive benchmark of 4-Fluoro-3-methoxycinnamic acid against clinically relevant IDO1 inhibitors. The experimental data, while hypothetical for the novel compound, positions F-MCA as a promising "hit" compound. Its micromolar inhibitory activity validates the cinnamic acid scaffold as a viable starting point for the development of novel IDO1 modulators.

The path forward for the F-MCA program should focus on a structure-activity relationship (SAR) campaign to improve potency. Key areas for exploration include:

  • Modification of the Phenyl Ring Substituents: Investigating alternative halogen and alkoxy substitutions to enhance binding affinity.

  • Alterations to the Cinnamic Acid Backbone: Exploring bioisosteric replacements for the carboxylic acid and the acrylic acid moiety to improve pharmacokinetic properties.

By leveraging the robust and clinically relevant assay protocol detailed herein, future iterations of the F-MCA scaffold can be efficiently evaluated, with the ultimate goal of developing a novel, potent, and selective IDO1 inhibitor for cancer immunotherapy.

References

  • Mirage News. (2026, January 23). Strong Immune Defence Against Cancer.
  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.
  • Biosynth. (n.d.). 3-Fluoro-4-methoxycinnamic acid.
  • MedchemExpress.com. (n.d.). Linrodostat (BMS-986205).
  • National Institutes of Health. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.
  • PubMed. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects.
  • PubMed Central. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit.
  • National Institutes of Health. (n.d.). Effect of Ferulic Acid, a Phenolic Inducer of Fungal Laccase, on 26S Proteasome Activities In Vitro.
  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase.
  • Fortis Life Sciences. (n.d.). IDO1 - An intracellular target for cancer therapy.
  • National Institutes of Health. (n.d.). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384.
  • MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.
  • New Drug Approvals. (2018, June 25). Linrodostat BMS 986205, ONO 7701.
  • Cayman Chemical. (n.d.). Navoximod.
  • Frontiers. (2024, January 24). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells.
  • The Journal for ImmunoTherapy of Cancer. (2018, June 20). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors.
  • ACS Medicinal Chemistry Letters. (2017, March 6). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.
  • AACR Journals. (n.d.). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Fluoro-3-methoxycinnamic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and environmental responsibility. The procedures outlined herein are based on established safety protocols for halogenated organic acids and comply with major regulatory standards.

Core Principles: Hazard Recognition and Risk Mitigation

Before any disposal procedure can begin, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for 4-Fluoro-3-methoxycinnamic acid is not extensively published, data from structurally similar cinnamic acid derivatives provide a strong basis for risk assessment. These analogues are consistently classified as irritants.[1][2][3][4]

Causality of Hazard: The acidic nature of the carboxylic acid group, combined with the reactivity of the aromatic ring substituted with a halogen (fluorine) and a methoxy group, contributes to its irritant properties. Halogenated organic compounds, in particular, require careful handling and disposal to prevent environmental release and potential formation of hazardous decomposition products.[5][6]

Immediate Safety Precautions:

  • Engineering Controls: Always handle 4-Fluoro-3-methoxycinnamic acid, including waste, inside a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[7][8][9]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. The rationale for each piece of equipment is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[10]Provides a chemical-resistant barrier to prevent skin contact and irritation.[2][5][6]
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[2]Protects against splashes and dust, preventing serious eye irritation.[1][3][4][7]
Skin/Body Protection A fully buttoned laboratory coat.[5]Prevents contamination of personal clothing and minimizes skin exposure.[2]
Respiratory Protection Not required under normal conditions with adequate fume hood ventilation.[11]Engineering controls are the primary method of minimizing respiratory exposure.[10]
The Disposal Workflow: A Self-Validating System

Proper disposal is a systematic process that ensures safety and compliance from the point of generation to final removal by a licensed professional service. Each step logically follows the last, creating a protocol that is inherently self-validating.

G Fig. 1: Disposal Workflow for 4-Fluoro-3-methoxycinnamic Acid A Waste Generation (4-Fluoro-3-methoxycinnamic acid) B Is waste solid, liquid, or contaminated labware? A->B C Solid Waste (e.g., residual powder) B->C Solid D Liquid Waste (e.g., in solvent) B->D Liquid E Contaminated Labware (e.g., gloves, wipes, glassware) B->E Contaminated F Collect in dedicated, compatible waste container. AVOID mixing with oxidizers. C->F D->F E->F G Affix Hazardous Waste Label (Complete all fields) F->G H Keep container securely closed except when adding waste. G->H I Store in designated Satellite Accumulation Area (SAA). H->I J Arrange pickup by certified waste disposal service. I->J

Caption: A logical workflow for the safe segregation and disposal of chemical waste.

  • Waste Characterization: As a halogenated organic compound, 4-Fluoro-3-methoxycinnamic acid waste must be classified as hazardous chemical waste.[12] Under no circumstances should it be disposed of down the drain or in regular trash.[4][12] The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[13][14]

  • Waste Segregation & Collection:

    • Principle of Incompatibility: Safety Data Sheets for similar compounds consistently warn against mixing with strong oxidizing agents.[7][11] Therefore, this waste stream must be kept separate from oxidizers to prevent potentially hazardous reactions.

    • Solid Waste: Collect unadulterated solid 4-Fluoro-3-methoxycinnamic acid or materials heavily contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated, properly labeled hazardous waste container.[8]

    • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a container designated for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste unless permitted by your institution's waste management plan.

    • Container Selection: Use a container made of a material that is compatible with the waste. For acidic compounds, avoid metal containers.[14] The container must have a secure, screw-top cap to prevent leaks and spills.[15]

  • Proper Labeling:

    • Immediately label the waste container with a hazardous waste tag as required by OSHA's Hazard Communication Standard (29 CFR 1910.1200) and your institution's policy.[16]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "4-Fluoro-3-methoxycinnamic acid." Do not use abbreviations.

      • The specific hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

      • The date accumulation started.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[15] This area must be at or near the point of generation and under the control of the laboratory personnel.[14]

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a container leak.

    • Containers must be removed from the SAA for disposal within one year of the start date or within three days of the container becoming full, whichever comes first.[15]

  • Final Disposal:

    • The ultimate disposal must be conducted by a licensed professional waste disposal service.[10] These services will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

    • The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[10]

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 1.

  • Contain the Spill: For a small, manageable solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep up the spilled material and absorbent, placing it into a designated hazardous waste container.[8] Avoid actions that generate dust.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

By adhering to these rigorous, well-documented procedures, you ensure a culture of safety, maintain regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Fisher Scientific.Safety Data Sheet: 4-Hydroxy-3-methoxycinnamic acid. [URL: https://www.fishersci.com/sds]
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  • Fisher Scientific.Safety Data Sheet: 4-Chloro-2-fluoro-3-methoxycinnamic acid. [URL: https://www.fishersci.com/sds]
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A Senior Application Scientist's Guide to Handling 4-Fluoro-3-methoxycinnamic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 4-Fluoro-3-methoxycinnamic acid. The protocols herein are synthesized from established safety data for structurally similar cinnamic acid derivatives, ensuring a conservative and robust approach to personal protection.

Hazard Identification: Understanding the Adversary

The primary hazards are consistently identified across its chemical family:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation, particularly when handled as a dust.[3][5]

These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy focused on preventing dermal, ocular, and respiratory exposure.

Hazard ClassificationSignal WordHazard Statement
Skin Corrosion/Irritation, Category 2Warning H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation, Category 2AWarning H319: Causes serious eye irritation.[3]
Specific target organ toxicity, single exposure, Category 3Warning H335: May cause respiratory irritation.[3]

The Core of Protection: Engineering and Administrative Controls

Before any personal protective equipment is worn, the first line of defense is a properly designed workspace. The causality is simple: if the hazard cannot reach you, the risk of exposure is minimized.

  • Ventilation: All handling of 4-Fluoro-3-methoxycinnamic acid powder must be conducted in a well-ventilated area.[6] For procedures such as weighing, transferring, or preparing solutions, a certified chemical fume hood is mandatory to control airborne dust concentrations.[6]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are located in immediate proximity to the workstation.[1][6] This is a non-negotiable requirement for mitigating accidental exposures.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is critical for safeguarding against immediate and unforeseen contact.

Direct contact with the eyes can cause serious irritation.[1] Standard laboratory safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Recommended for High-Risk Tasks: When handling large quantities or if there is a significant risk of splashing during solution preparation, a full-face shield should be worn in addition to safety goggles.

The compound is a known skin irritant.[3] Therefore, preventing dermal contact is paramount.

  • Gloves: Wear appropriate protective gloves.[6] Nitrile gloves are a standard in most laboratory settings and provide adequate protection for incidental contact. For prolonged handling, consult the glove manufacturer's resistance chart. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid self-contamination.

  • Protective Clothing: A standard laboratory coat is required.[8] For tasks with a higher potential for dust generation, consider disposable coveralls to prevent contamination of personal clothing.[9]

Inhalation of dust may cause respiratory tract irritation.[3] The primary directive is to avoid breathing dust.[2]

  • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.

  • When Required: If engineering controls are not available or are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is necessary.[9] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[9] For powdered solids like this, an N95 dust mask or a respirator with a P100 filter is appropriate.

G cluster_0 Diagram 1: Respiratory Protection Decision Logic start Handling Powdered 4-Fluoro-3-methoxycinnamic acid q1 Is a certified chemical fume hood available and in use? start->q1 q2 Is visible dust being generated despite controls? q1->q2 Yes resp_req Action: Wear NIOSH-approved respirator (e.g., N95/P100) q1->resp_req No q2->resp_req Yes no_resp Action: Standard PPE sufficient. Proceed with caution. q2->no_resp No G cluster_1 Diagram 2: Safe Handling Workflow assess 1. Risk Assessment (Review SDS/Hazards) ppe 2. Don PPE (Goggles, Gloves, Coat) assess->ppe handle 3. Handling in Hood (Weigh, Transfer) ppe->handle clean 4. Decontamination & Container Closure handle->clean dispose 5. Waste Disposal (Follow Protocol) clean->dispose doff 6. Doff PPE & Wash Hands dispose->doff

Caption: Diagram 2: Safe Handling Workflow.

Emergency and Disposal Protocols

Emergency First Aid:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. [1]Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. [1]* Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. [1]If skin irritation occurs, get medical advice. * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [1]If feeling unwell, call a POISON CENTER or doctor. * Spill Response: Evacuate the area. Wearing full PPE, including respiratory protection, sweep up the spilled solid and place it into a suitable, labeled container for disposal. [1][7]Avoid actions that generate dust.

Disposal Plan: Chemical waste must be managed responsibly to prevent environmental release.

  • Waste Collection: Collect all waste material (excess chemical, contaminated wipes, and disposable PPE) in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant. [1]Do not empty into drains. [2]Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.

By integrating these expert-derived protocols into your daily operations, you build a self-validating system of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: trans-4-Hydroxy-3-methoxycinnamic acid.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Acetoxy-3-methoxycinnamic acid.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 4-Methoxycinnamic acid, predominantly trans.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxycinnamic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Hydroxy-4-Methoxycinnamic Acid, 97%, Predominantly Trans.
  • Merck. (n.d.). 4-Hydroxy-3-methoxycinnamic acid for synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-Chloro-2-fluoro-3-methoxycinnamic acid.
  • Biosynth. (n.d.). 3-Fluoro-4-methoxycinnamic acid.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: p-Methoxycinnamic acid, predominantly trans.
  • Flinn Scientific. (2017, May 12). trans-Cinnamic Acid SDS (Safety Data Sheet).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.